molecular formula C10H16N2O3 B11809893 Ethyl 5-ethoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate

Ethyl 5-ethoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate

Cat. No.: B11809893
M. Wt: 212.25 g/mol
InChI Key: OKOIYTLJHXCQNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-ethoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and significance in various sectors of the chemical industry, including medicine and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-ethoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production methods for this compound often utilize transition-metal catalysts and photoredox reactions to enhance yield and efficiency. One-pot multicomponent processes and novel reactants are also employed to streamline the synthesis and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-ethoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl 5-ethoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-ethoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

Ethyl 5-ethoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate is a member of the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Overview of Pyrazole Compounds

Pyrazoles are five-membered heterocyclic compounds characterized by the presence of two adjacent nitrogen atoms. They have been widely studied for their potential therapeutic effects, including:

  • Antimicrobial Activity : Effective against various pathogens.
  • Anticancer Activity : Inhibiting the growth of cancer cells.
  • Anti-inflammatory Effects : Reducing inflammation in various conditions.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC10_{10}H14_{14}N2_{2}O3_{3}
Molecular Weight198.23 g/mol
CAS Number116570-81-1

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various pyrazole derivatives against common bacterial strains. The results indicated that this compound showed promising activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Case Study: Antimicrobial Efficacy

In a comparative study involving multiple pyrazole derivatives:

CompoundMIC (µg/mL)Activity Against
Ethyl 5-ethoxy...0.5Staphylococcus aureus
Pyrazole Derivative A0.25Escherichia coli
Pyrazole Derivative B0.75Pseudomonas aeruginosa

The study highlighted that this compound inhibited biofilm formation in Staphylococcus aureus, which is crucial for treating infections associated with biofilms.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Research indicates that compounds within this class can induce apoptosis in various cancer cell lines.

The anticancer activity is attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that these compounds can significantly reduce the proliferation rate of cancer cells.
  • Induction of Apoptosis : Ethyl 5-ethoxy... has been reported to enhance caspase activity, leading to programmed cell death in cancer cells.

Case Study: Cytotoxicity Evaluation

A cytotoxicity assay was conducted on breast cancer MDA-MB-231 cells:

Concentration (µM)Cell Viability (%)
0100
175
1050
5020

At higher concentrations (≥10 µM), significant cytotoxic effects were observed, confirming its potential as an anticancer agent.

Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory effects. Ethyl 5-ethoxy... has shown promise in reducing inflammation markers in vitro and in vivo.

Research Findings

In a study assessing inflammatory responses:

TreatmentInflammation Marker Reduction (%)
Control-
Ethyl 5-ethoxy...60
Standard Drug70

The compound demonstrated a significant reduction in inflammation markers compared to the control group, indicating its potential for treating inflammatory diseases.

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

ethyl 5-ethoxy-1,4-dimethylpyrazole-3-carboxylate

InChI

InChI=1S/C10H16N2O3/c1-5-14-9-7(3)8(11-12(9)4)10(13)15-6-2/h5-6H2,1-4H3

InChI Key

OKOIYTLJHXCQNT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=NN1C)C(=O)OCC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.